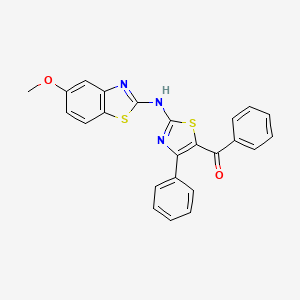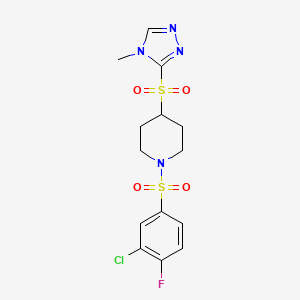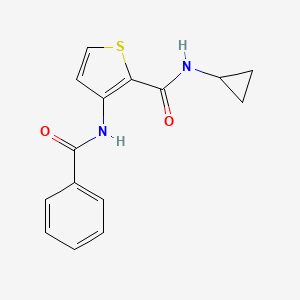
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(Furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound. Its structure consists of a furan ring attached to a pyrazole ring, which in turn is connected through an ethyl chain to an oxoimidazolidine ring substituted with a methylsulfonyl group and a carboxamide group. The complexity of its structure suggests potential for diverse reactivity and broad applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound can be complex, involving multiple steps:
Starting Materials: : Appropriate furan and pyrazole derivatives are needed.
Formation of Pyrazole Intermediate: : Using cyclization reactions of hydrazine derivatives with diketones or similar compounds.
Linking the Furan and Pyrazole Rings: : This might involve coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Connecting the Ethyl Chain: : Often achieved through alkylation reactions.
Formation of Oxoimidazolidine Ring: : This involves cyclization with urea derivatives.
Methylsulfonyl Group Introduction: : Typically through sulfonylation reactions using reagents like methanesulfonyl chloride.
Final Carboxamide Formation: : Amide coupling reactions using carboxylic acids and amines in the presence of coupling agents like EDCI or DCC.
Industrial Production Methods: Scale-up for industrial production would require optimization of the reaction conditions to ensure high yield and purity, using continuous flow reactors or batch reactors. Purification techniques such as recrystallization, distillation, or chromatographic methods would also be critical.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: : Can occur at the furan ring, possibly using reagents like KMnO₄.
Reduction: : The pyrazole and oxoimidazolidine rings can be targets for reduction, using reagents like LiAlH₄ or NaBH₄.
Substitution: : Various positions on the rings are susceptible to nucleophilic or electrophilic substitutions.
Oxidation Reagents: : KMnO₄, H₂O₂.
Reduction Reagents: : LiAlH₄, NaBH₄.
Substitution Reagents: : Alkyl halides, acyl chlorides.
Oxidation: : Modified furan derivatives.
Reduction: : Alcohols or amines.
Substitution: : Varies depending on the substituents added.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a versatile building block in organic synthesis due to its reactive functional groups.
Biology: Potential use in studying biochemical pathways, acting as a probe or inhibitor in enzymatic reactions.
Medicine: Could be explored for pharmaceutical properties, such as anticancer or anti-inflammatory activities.
Industry: Might find applications in materials science, such as the development of novel polymers or catalysts.
Wirkmechanismus
The compound's effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. Its multiple functional groups allow it to participate in various biochemical interactions, potentially disrupting or modulating biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
N-(2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide: : Similar structure but with a pyridine ring instead of a furan.
N-(2-(4-(thiazol-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide: : Contains a thiazole ring.
Uniqueness: The furan ring in N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide may confer unique electronic and steric properties, potentially affecting its reactivity and interactions.
Advantages Over Similar Compounds:Electronic Properties: : The furan ring may offer different electron-donating or withdrawing characteristics.
Steric Factors: : Variations in steric hindrance can affect how the compound interacts with molecular targets.
There you have it! A deep dive into the fascinating world of this compound. Fascinating stuff!
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O5S/c1-25(22,23)19-6-5-18(14(19)21)13(20)15-3-4-17-9-12(8-16-17)11-2-7-24-10-11/h2,7-10H,3-6H2,1H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPZQGDFUMQQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-chloro-4-methylphenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2540410.png)
![methyl 3-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-amido]thiophene-2-carboxylate](/img/structure/B2540412.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B2540414.png)



![2-{[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2540421.png)
![N-(4-fluorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2540422.png)
![1-[6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)pyrimidin-4-yl]-N-cyclopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2540425.png)

![[3-(Trifluoromethyl)cyclobutyl]methanol](/img/structure/B2540427.png)

